2,3,4-Trichlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074180 | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55702-46-0, 25323-68-6 | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution of 2,3,4 Trichlorobiphenyl Congeners
Spatial and Temporal Patterns of Environmental Presence
Like other PCBs, 2,3,4-trichlorobiphenyl (B164850) entered the environment as a component of commercial mixtures, such as Aroclors, used in industrial applications. cdc.gov Its distribution is governed by its physical and chemical properties, which dictate its movement and persistence in the atmosphere, water, and soil.
Atmospheric Transport, Deposition, and Air Compartment Concentrations
PCBs are subject to atmospheric transport, allowing for their distribution far from original sources. The volatility of individual congeners plays a significant role in this process. As a trichlorobiphenyl, this compound is considered one of the less-chlorinated congeners. Generally, lower-chlorinated PCBs are more volatile than their more highly-chlorinated counterparts. This characteristic facilitates their movement into the atmosphere and subsequent long-range transport before being deposited in terrestrial and aquatic environments. Specific air concentration data for this compound is not extensively detailed in broad environmental surveys, which often group congeners by homologue class.
Aquatic Ecosystem Occurrence: Water Column and Sediment Matrices
In aquatic systems, this compound is found in both the water column and, more significantly, in sediments. The low water solubility of PCBs means they readily partition from water to suspended organic matter and bed sediments. who.int This leads to the accumulation of PCBs in aquatic sediments, which act as long-term reservoirs for these compounds.
Research has confirmed the presence of this compound in aquatic sediments. A study investigating microbial dechlorination in sediment slurries from various canals in Samut Prakan, Thailand, utilized this compound as a target compound, demonstrating its relevance as an environmental contaminant in that region. researchgate.net The study found that indigenous microorganisms in the sediments were capable of dechlorinating this congener, indicating its presence and active transformation in these aquatic environments. researchgate.net
Terrestrial System Occurrence: Soil and Subsurface Contamination
Similar to aquatic sediments, soils, particularly those with high organic carbon content, act as a primary sink for PCBs like this compound. who.int Adsorption to soil particles limits the mobility of PCBs, making them persistent contaminants in terrestrial systems. The strong adsorption increases with the degree of chlorination, though all congeners are significantly retained in soil. who.int This persistence can lead to long-term contamination of soil and subsurface environments, with very slow removal rates primarily driven by volatilization and biodegradation. who.int
Characterization of this compound within Environmental Congener Profiles
Understanding the environmental presence of this compound requires analytical methods that can distinguish it from the other 208 possible PCB congeners.
Isomer-Specific Detection and Quantification in Complex Mixtures
The determination of this compound concentrations in environmental samples such as soil, water, or tissue relies on congener-specific analysis. The standard method for this is gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS). epa.gov This technique allows for the separation of individual congeners from complex mixtures, enabling precise quantification. However, a common challenge in PCB analysis is the coelution of different congeners, where two or more compounds are not fully separated by the GC column and are detected as a single peak. This necessitates highly optimized analytical systems, sometimes using multiple chromatographic columns to achieve complete separation and accurate quantification of all 209 congeners. nm.gov
Comparative Abundance with Other Trichlorobiphenyl Congeners and Commercial Aroclor Signatures
This compound was a component of various commercial PCB mixtures, known by trade names such as Aroclor. cdc.gov The composition of these mixtures varied, with different Aroclors containing different proportions of PCB congeners. Trichlorobiphenyls as a group are significant components of the less-chlorinated Aroclor mixtures.
Specifically, this compound (PCB 21) has been identified in several Aroclor formulations. Its relative abundance is generally higher in the lighter mixtures. For example, it is a notable component in Aroclor 1221 and Aroclor 1232 and is present in smaller amounts in Aroclor 1016 and Aroclor 1242. nm.gov Its presence in more highly chlorinated mixtures like Aroclor 1248, 1254, and 1260 is minimal or nonexistent. nm.gov The microbial dechlorination of more highly chlorinated biphenyls in anaerobic sediments can also alter congener profiles, sometimes leading to an increase in the proportion of lesser-chlorinated congeners like this compound. epa.gov
| Aroclor Mixture | Weight Percent (%) of PCB 21 |
|---|---|
| Aroclor 1016 | 1.13 |
| Aroclor 1221 | 3.5 |
| Aroclor 1232 | 3.1 |
| Aroclor 1242 | 1.18 |
| Aroclor 1248 | 0.07 |
| Aroclor 1254 | <0.05 |
| Aroclor 1260 | Not Detected |
Data compiled from comprehensive analyses of Aroclor mixtures. nm.gov Note: Values for Aroclor 1254 and 1260 reflect its status as a trace or undetected congener.
Environmental Fate and Inter Compartmental Transport Dynamics of 2,3,4 Trichlorobiphenyl
Intrinsic Environmental Persistence and Recalcitrance
2,3,4-Trichlorobiphenyl (B164850) exhibits significant resistance to environmental degradation. Like other PCBs, its chemical stability, a quality that was advantageous for its industrial applications, contributes directly to its long half-life in the environment. researchgate.netnih.gov The recalcitrance of this compound is largely due to its molecular structure, which is resistant to both biotic and abiotic degradation processes.
Soil Degradation of this compound Over 183 Days
| Parameter | Value | Source |
|---|---|---|
| Percentage Degraded | 0.047% - 0.071% | epa.gov |
Multi-Media Partitioning and Equilibrium Distribution
The movement and distribution of this compound in the environment are dictated by partitioning processes between air, water, soil, and sediment. researchgate.netumich.edu These inter-compartmental transfers are driven by the compound's physicochemical properties, such as its low water solubility and moderate hydrophobicity.
The exchange of PCBs between the atmosphere and bodies of water is a significant transport pathway. nih.gov For many PCB congeners, net volatilization from water to air is considered a primary loss process from aquatic systems. nih.gov This process is governed by the compound's Henry's Law Constant, which relates its concentration in the air to its concentration in the water at equilibrium. Although specific data for this compound is not detailed in the provided sources, the general principles of PCB air-water exchange apply. The direction of flux (from air to water or water to air) is determined by the fugacity ratio between the two compartments. nih.gov Studies on the Delaware River have shown that for a wide range of PCBs, the fugacity in water exceeds that in the air, leading to net volatilization. nih.gov
Due to their hydrophobic nature, PCBs like this compound have a strong tendency to partition from the water column to sediments and suspended solids. umich.edu This sorption process is a key factor controlling the compound's concentration and bioavailability in aquatic environments. The primary mechanism for this partitioning is physical sorption, driven by van der Waals forces, to the organic carbon fraction of the sediment particles. uw.edu.plmdpi.com
The extent of partitioning is often described by the organic carbon-water partition coefficient (Koc). A higher Koc value indicates a greater affinity for sorption to organic matter. This process effectively removes the compound from the water column, leading to its accumulation in bottom sediments, which then act as a long-term reservoir and potential secondary source of contamination. nih.gov The sorption process can be influenced by the characteristics of the sorbent, such as the organic carbon content and particle size, as well as the degree of chlorination of the PCB congener. umich.edumdpi.com
Similar to sediments, soils act as a major sink for PCBs deposited from the atmosphere or through other contamination events. The partitioning of this compound between soil, soil water (porewater), and soil air is a critical determinant of its fate and transport. Strong sorption to soil organic matter is a dominant process, significantly limiting the compound's mobility and leaching into groundwater. mdpi.com This strong binding contributes to the compound's recalcitrance in terrestrial environments. mdpi.com
The dynamics at the soil-air interface can also be significant, with potential for volatilization from the soil surface back into the atmosphere. This process is influenced by factors such as soil temperature, moisture content, organic matter content, and the physicochemical properties of the PCB congener. The strong sorption to soil particles generally reduces the rate of volatilization compared to that from water surfaces.
Trophic Transfer and Biomagnification Potential in Ecological Food Webs
One of the most significant environmental concerns regarding PCBs is their potential to bioaccumulate in organisms and biomagnify through food webs. researchgate.netnih.govnih.gov Bioaccumulation refers to the uptake of a chemical from all sources (water, food, air) resulting in a concentration in an organism that is greater than in the surrounding environment. Biomagnification is the process whereby the concentration of the chemical increases in organisms at successively higher levels in a food chain. researchgate.net
PCBs as a class of compounds are known to have a high potential for biomagnification. nih.govresearchgate.net This is largely due to their lipophilicity (affinity for fats), which causes them to be stored in the fatty tissues of organisms, and their resistance to metabolic degradation. nih.gov As contaminants are passed from prey to predator, they become increasingly concentrated at higher trophic levels. researchgate.net
While specific biomagnification factor (BMF) or trophic magnification factor (TMF) data for this compound are not available in the search results, its properties as a moderately hydrophobic, persistent organic pollutant suggest it is subject to these processes. Field studies have consistently shown that recalcitrant PCB congeners biomagnify in both aquatic and terrestrial food webs. sfu.cacardiff.ac.uk The potential for biomagnification can differ between food webs, for instance, being more pronounced in food webs that include air-breathing animals (like birds and mammals) compared to purely aquatic food webs. sfu.ca This is because air-breathing animals have a lower capacity for respiratory elimination of such compounds compared to water-respiring organisms like fish. sfu.ca Therefore, this compound is expected to undergo trophic transfer and has the potential to magnify in ecological food webs, posing a risk to higher-level predators. researchgate.netnih.gov
Key Partitioning and Fate Processes
| Process | Environmental Compartment | Description | Governing Factors |
|---|---|---|---|
| Volatilization | Air-Water Interface | Movement from water to the atmosphere. A major loss process for PCBs from aquatic systems. nih.gov | Henry's Law Constant, Temperature, Wind Speed |
| Sorption | Sediment-Water & Soil-Water | Binding to organic matter in sediments and soils, reducing bioavailability and mobility. mdpi.comumich.edu | Organic Carbon Content (Koc), Particle Size, Hydrophobicity (Kow) |
| Biomagnification | Ecological Food Webs | Increasing concentration in organisms at successively higher trophic levels. researchgate.net | Lipophilicity, Metabolic Resistance, Food Web Structure |
Degradation and Biotransformation Pathways of 2,3,4 Trichlorobiphenyl
Photochemical Transformation Mechanisms
Photochemical transformation represents a significant abiotic degradation pathway for PCBs in the environment, driven by the energy of sunlight. These transformations can occur through direct absorption of light by the PCB molecule or indirectly through reactions with photochemically generated reactive species.
The photochemical degradation of 2,3,4-trichlorobiphenyl (B164850) can proceed through two primary mechanisms: direct and indirect photolysis, leading to reductive dechlorination and photo-oxidation.
Direct photolysis occurs when the this compound molecule directly absorbs ultraviolet (UV) radiation, leading to an excited state. This excitation can result in the cleavage of a carbon-chlorine (C-Cl) bond, a process known as reductive dechlorination. researchgate.net In this process, a chlorine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom, resulting in the formation of a less chlorinated biphenyl congener. smolecule.com The efficiency of direct photolysis is dependent on the absorption of UV energy to excite the PCB molecule, which then leads to the cleavage of the C-Cl bond. researchgate.net
Indirect photolysis , on the other hand, involves the interaction of this compound with photochemically produced reactive species in the environment. nih.gov These reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are generated from other environmental components like dissolved organic matter (DOM) when they absorb sunlight. nih.gov Hydroxyl radicals can oxidize this compound, leading to the formation of hydroxylated products. nih.gov This photo-oxidation can be a significant degradation pathway in aquatic systems where DOM is abundant. nih.gov Reductive dechlorination can also be facilitated indirectly. For instance, studies have shown that photocatalysts like titanium dioxide (TiO₂) can enhance the reductive dechlorination of PCBs under UV irradiation. researchgate.net
The degradation of this compound can thus yield a variety of products, including less chlorinated biphenyls through reductive dechlorination and hydroxylated biphenyls via photo-oxidation. The specific pathway that dominates depends on the environmental conditions.
The rate and extent of the photochemical transformation of this compound are significantly influenced by the spectrum of ultraviolet (UV) radiation and the presence of various environmental co-factors.
The UV radiation spectrum plays a critical role, as the energy of the photons must be sufficient to be absorbed by the PCB molecule or by sensitizing molecules in the case of indirect photolysis. researchgate.net Generally, photolytic processes are more rapid with artificial UV light compared to natural sunlight due to the higher intensity of specific wavelengths. epa.gov The rate of photolytic degradation typically increases with increasing UV intensity. researchgate.net
Environmental co-factors can either enhance or inhibit the photochemical degradation of this compound. Key co-factors include:
Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can act as photosensitizers, absorbing sunlight and producing reactive oxygen species like hydroxyl radicals and singlet oxygen that degrade PCBs. nih.gov Studies on other trichlorobiphenyls have shown that the presence of DOM significantly accelerates photodegradation. nih.gov However, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis, which can inhibit degradation.
Nitrate and Iron (III) salts: These inorganic species, commonly found in natural waters, can also induce the phototransformation of chlorinated aromatic compounds. cdnsciencepub.com
Solvents and Surfactants: In laboratory and remediation settings, the choice of solvent can significantly impact photolysis rates. For instance, solvents like ethanol (B145695) have been found to be effective media for the photolysis of various PCB congeners. researchgate.net Surfactants can mobilize contaminants from soil, making them more available for photochemical reactions. epa.gov
The table below summarizes the influence of various factors on the photochemical degradation of PCBs.
| Factor | Influence on Photochemical Degradation | Mechanism |
| UV Radiation Intensity | Increases degradation rate | Provides the necessary energy for bond cleavage in direct photolysis and for the formation of reactive species in indirect photolysis. researchgate.net |
| Dissolved Organic Matter (DOM) | Can enhance or inhibit degradation | Acts as a photosensitizer to produce reactive species, but can also absorb UV light, shielding the PCB from direct photolysis. nih.gov |
| Nitrate and Iron (III) salts | Can induce phototransformation | Act as photoinducers, facilitating the degradation process. cdnsciencepub.com |
| Solvents | Can significantly affect degradation rates | The choice of solvent can influence the solubility and reactivity of the PCB. researchgate.net |
| Surfactants | Can facilitate degradation in soil | Mobilize PCBs from soil particles, increasing their availability for photochemical reactions. epa.gov |
Microbial Degradation Processes
Microbial degradation is a key process in the natural attenuation of PCBs in anaerobic environments. This process involves the use of PCBs as electron acceptors by certain microorganisms, leading to their transformation into less chlorinated and generally less toxic compounds.
Under anaerobic conditions, such as those found in sediments and flooded soils, the primary microbial degradation pathway for highly chlorinated PCBs like this compound is reductive dechlorination. oup.comresearchgate.net In this process, a chlorine atom is removed from the biphenyl ring and replaced by a hydrogen atom, with the PCB congener serving as a terminal electron acceptor in the microorganism's respiration. researchgate.net This process is often a rate-limiting step for the complete degradation of PCBs in the environment. acs.org The resulting lower chlorinated congeners may then be susceptible to aerobic degradation. acs.org
The efficiency of anaerobic reductive dechlorination can be influenced by various environmental factors, including temperature, pH, and the presence of suitable electron donors. uth.gr For instance, hydrogen has been identified as an electron donor for the dechlorination of this compound in sediment microcosms. epa.gov
The microbial reductive dechlorination of PCBs is often carried out by complex microbial communities rather than single species. psu.edu However, researchers have made progress in enriching and identifying specific microbial consortia and even isolating pure cultures capable of dechlorinating PCBs.
Microbial Consortia:
Enrichment cultures from various environments, including river and harbor sediments, have demonstrated the ability to dechlorinate different PCB congeners. psu.edutci-thaijo.org
Studies on sediments from the Anacostia River and Charleston Harbor have led to the enrichment of consortia that can dechlorinate a range of PCBs. psu.edutci-thaijo.org
Phylogenetic analysis of dechlorinating microcosms has often pointed to the involvement of bacteria from the phyla Firmicutes and Proteobacteria. tci-thaijo.org Members of the Dehalococcoides and Dehalogenimonas genera are also frequently implicated in PCB dechlorination. plos.org
Pure Cultures:
The isolation of pure cultures of PCB-dechlorinating bacteria has been challenging. A notable success is the isolation of Dehalobium chlorocoercia DF-1, an anaerobic bacterium that can dechlorinate 2,3,4,5-tetrachlorobiphenyl. acs.org While not specifically for this compound, this provides a model for understanding the physiology of PCB-dechlorinating organisms.
Dehalococcoides species have also been isolated and shown to dechlorinate specific PCB congeners, although often requiring co-cultures or specific growth conditions. asm.org
The table below lists some of the microbial groups and species implicated in PCB dechlorination.
| Microbial Group/Species | Role in Dechlorination | Reference(s) |
| Firmicutes | Identified in PCB dechlorinating consortia. | tci-thaijo.org |
| Proteobacteria | Identified in PCB dechlorinating consortia. | tci-thaijo.org |
| Dehalococcoides | Known to dechlorinate various PCB congeners. | plos.orgasm.org |
| Dehalogenimonas | Implicated in PCB dechlorination in microcosms. | plos.org |
| Dehalobium chlorocoercia DF-1 | A pure culture capable of dechlorinating tetrachlorobiphenyl. | acs.org |
A key aspect of microbial reductive dechlorination is its regioselectivity, meaning that chlorine atoms at specific positions on the biphenyl rings are preferentially removed. The pattern of dechlorination is often dependent on the specific microorganisms present and the environmental conditions. oup.com
For this compound, which has chlorines at the ortho, meta, and para positions of one ring, different dechlorination pathways can be envisioned. Generally, in contaminated sediments, the removal of meta and para chlorines is more common for PCB mixtures. oup.com However, the dechlorination of single, specific congeners can show different patterns.
Electrochemical studies, which can provide insights into the relative ease of chlorine removal, suggest that the order of reduction for dichlorobiphenyls is ortho > para > meta. researchgate.net This suggests that the ortho-chlorine at position 2 in this compound might be the most susceptible to removal, followed by the para-chlorine at position 4, and then the meta-chlorine at position 3. However, microbial systems are more complex, and the enzymatic machinery of the specific bacteria will ultimately determine the regioselectivity. For example, some microbial consortia have shown a preference for removing flanked para- and double-flanked meta-chlorines. plos.org The dechlorination of this compound would likely proceed through a series of steps, yielding dichlorobiphenyl and then monochlorobiphenyl congeners before the potential for complete dechlorination to biphenyl.
Anaerobic Reductive Dechlorination Pathways
Identification of Sequential Degradation Products and Metabolic Intermediates
The breakdown of this compound by microorganisms proceeds through a series of intermediate compounds. In aerobic biodegradation, the initial attack often involves the enzymatic insertion of two hydroxyl groups onto the biphenyl structure. For some trichlorobiphenyls, this leads to the formation of dihydrodiol compounds. oup.comtandfonline.com Subsequent enzymatic reactions can lead to ring cleavage and the formation of chlorobenzoic acids. asm.orggoogle.com For instance, the degradation of certain dichlorobiphenyls has been shown to produce corresponding chlorobenzoic acids, indicating the breakdown of one of the biphenyl rings. oup.com While the specific metabolic pathway for this compound can vary between different microbial species, the generation of chlorinated benzoic acids is a common feature in the aerobic degradation of many PCB congeners. asm.org
Table 1: Identified Metabolic Intermediates in the Degradation of Trichlorobiphenyls
| Precursor Compound | Degrading Organism/System | Identified Intermediate Products |
|---|---|---|
| 2,4,4'-Trichlorobiphenyl | Acinetobacter sp. P6 | Monohydroxy compounds, dihydrodiol, dihydroxy compound, 3-chloro-2-hydroxy-6-oxo-6(2,4-dichlorophenyl)hexa-2,4-dienoic acid, dichlorobenzoic acid. tandfonline.com |
| 2,4',5-Trichlorobiphenyl | Pseudomonas pseudoalcaligenes KF707 | 2,3-dihydro-2,3-dihydroxy-4-chlorophenyl ring product. researchgate.net |
| 2,4',5-Trichlorobiphenyl | Pseudomonas cepacia LB400 | 3,4-dihydro-3,4-dihydroxy-2,5-dichlorophenyl ring product. researchgate.net |
Abiotic Chemical Degradation Approaches
In addition to biological processes, several chemical methods have been developed for the degradation of PCBs, including this compound. These abiotic approaches offer alternative strategies for the remediation of contaminated materials.
Catalytic Hydro-dechlorination (HDC) Methodologies and Reaction Kinetics
Catalytic hydrodechlorination (HDC) is a chemical process that involves the reaction of PCBs with hydrogen gas in the presence of a metal catalyst. ihpa.info This process replaces chlorine atoms with hydrogen atoms, converting chlorinated biphenyls into biphenyl and hydrogen chloride (HCl). ihpa.info
Palladium-based catalysts, often supported on materials like activated carbon (Pd/C), are commonly used for this purpose. ihpa.infonih.gov The reaction can be carried out under relatively mild conditions, such as temperatures between 180°C and 260°C and atmospheric pressure. ihpa.info The reaction kinetics often follow a pseudo-first-order model. researchgate.nettandfonline.com The rate of dechlorination is influenced by factors such as temperature, hydrogen pressure, and the specific catalyst used. researchgate.netnih.gov Studies have shown that the position of the chlorine atom affects its reactivity, with para- and meta-positioned chlorines generally being more susceptible to removal than ortho-positioned ones. nih.govtandfonline.com
Table 2: Catalytic Hydro-dechlorination (HDC) Conditions for PCBs
| PCB Congener(s) | Catalyst | Temperature | Pressure | Key Findings |
|---|---|---|---|---|
| 2,4,4'-Trichlorobiphenyl | Pd/C with Et3N | ~20, 50, ~77°C | Atmospheric | Dechlorination rates increased with temperature and Et3N dosage. Para-position chlorines were removed preferentially. tandfonline.comnih.gov |
| Aroclor 1260 | Biogenerated FePd-EPS | 60°C | 3 MPa H₂ | Significant removal of highly chlorinated PCBs was achieved. journalirjpac.comcore.ac.uk |
Dechlorination via Alkali Metal Dispersion Methods
Dechlorination can also be achieved using alkali metals, such as sodium, dispersed in a suitable solvent. nih.govihpa.info In this process, the highly reactive sodium metal donates electrons to the PCB molecule, leading to the cleavage of the carbon-chlorine bonds and the formation of sodium chloride and polyphenyls. nih.govcpri.res.in
The sodium dispersion method can be effective at relatively low temperatures (e.g., 60°C). nih.gov The reaction rate generally increases with the number of chlorine substituents on the biphenyl. nih.gov This method has been applied to treat PCB-contaminated oils and has been shown to be effective for a range of PCB congeners. nih.govclu-in.org The process typically involves mixing the contaminated material with a sodium dispersion, sometimes with the addition of a promoter to enhance the reaction rate. cpri.res.inclu-in.org
Advanced Analytical Methodologies for 2,3,4 Trichlorobiphenyl Characterization
Sample Collection, Preservation, and Pre-treatment Strategies for Diverse Matrices
The initial step in the analytical process is critical to ensure the integrity of the sample and the reliability of the results. The strategies employed vary depending on the sample matrix.
For solid matrices such as soil, sediment, and sludge, samples are typically collected in containers made of non-reactive materials like steel, aluminum, or glass to prevent contamination and analyte loss. elot.gr It is recommended to avoid plastics. elot.gr To minimize degradation, samples should be protected from direct sunlight and stored at low temperatures, often under refrigeration, until analysis. elot.grepa.gov For samples with high water content, a pre-treatment step involving drying, either through freeze-drying or the addition of a drying agent like sodium sulfate, is often necessary. mdpi.com
In the case of aqueous samples, such as drinking or surface water, preservation involves chemical stabilization at the time of collection. Reagents are added to inhibit microbial degradation and prevent chemical breakdown. For instance, a common practice involves the addition of L-ascorbic acid to remove residual chlorine, trisodium (B8492382) ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze hydrolysis, and a potassium dihydrogen citrate (B86180) buffer to maintain a pH of 3.8. rsc.org Samples are then chilled and stored in the dark. rsc.org
Air sampling requires the collection of both particulate and gaseous phases. Particulates are typically captured on filters, while volatile compounds like 2,3,4-Trichlorobiphenyl (B164850) are trapped on sorbent materials such as porous polymers or activated carbon. researchgate.net
Extraction and Enrichment Techniques
Following collection and pre-treatment, this compound must be extracted from the sample matrix and concentrated to levels suitable for detection. Several advanced techniques are employed for this purpose.
Solid-Phase Extraction (SPE) is a widely utilized technique for the enrichment of polychlorinated biphenyls (PCBs) from liquid samples. nih.gov It offers the advantages of low solvent consumption and effective sample concentration. nih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. The analytes are then eluted with a small volume of an appropriate solvent.
Solid-Phase Microextraction (SPME) is a solvent-free alternative that uses a fused-silica fiber coated with a polymeric stationary phase. nih.govchromatographyonline.com The fiber is exposed to the sample (or its headspace), and analytes partition onto the coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. chromatographyonline.com While effective, traditional SPME fibers can suffer from issues like fragility. chromatographyonline.com Newer approaches, such as the Magic Chemisorber®, which utilizes a bead-covered polydimethylsiloxane (B3030410) stationary phase, have demonstrated high recovery rates (97–101%) for PCBs. nih.gov
Table 1: Comparison of Modern Solid-Phase Extraction Approaches for PCBs
| Technique | Stationary Phase Example | Recovery Range for PCBs (%) | Reference |
| Magic Chemisorber® | Bead-covered Polydimethylsiloxane | 97–101 | nih.gov |
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting analytes from solid and semi-solid samples. mdpi.comnih.gov The technique uses conventional solvents at elevated temperatures (e.g., 100°C) and pressures (e.g., 1500 psi). nih.govoup.com These conditions maintain the solvent in its liquid state, decrease its viscosity, and increase its ability to penetrate the sample matrix, disrupting analyte-matrix interactions and enhancing extraction efficiency. nih.gov
PLE is significantly faster and requires less solvent than traditional methods like Soxhlet extraction. vscht.cz The effectiveness of the extraction depends on parameters such as solvent composition, temperature, pressure, and the number of extraction cycles. nih.govvscht.cz For instance, a mixture of hexane, dichloromethane, and methanol (B129727) was used to achieve recoveries of 78–112% for various PCBs from tissue samples. nih.gov
Table 2: Exemplary PLE/ASE Conditions for PCB Extraction
| Matrix | Solvent System | Temperature (°C) | Pressure (psi) | Static Time (min) | Recoveries (%) | Reference |
| Soil | Not Specified | 60, 100, 150 | 1000, 1500, 2000 | 5, 10 | 71.6–117 | oup.com |
| Fish Tissue | Hexane-Dichloromethane (1:1 v/v) | 90–120 | 10 MPa (1450) | 3 x 5 | Comparable to Soxhlet | vscht.cz |
| Liver Tissue | Hexane:Dichloromethane:Methanol (48:43:9 v/v) | 100 | Not Specified | Not Specified | 78–112 | nih.gov |
Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that primarily uses carbon dioxide (CO2) as the solvent. nih.gov Above its critical temperature (31.1°C) and pressure (73.8 bar), CO2 enters a supercritical state, where it possesses properties of both a liquid and a gas, allowing it to efficiently extract non-polar compounds like this compound.
SFE is notably faster and uses significantly less organic solvent compared to conventional liquid extraction methods. nih.gov For example, SFE of human adipose tissue took 2 hours and used 4 ml of solvent, compared to three days and over 500 ml for a traditional method. nih.gov The extraction efficiency in SFE is influenced by the density of the supercritical fluid, which is controlled by temperature and pressure. nih.govchromsoc.jp In some applications, a fat retainer like alumina (B75360) (AlOx) is used to selectively extract PCBs from fatty matrices. nih.gov The method has been successfully applied to soils, sediments, and biological tissues. nih.govepa.gov
Table 3: SFE Conditions and Performance for PCB Extraction
| Matrix | Supercritical Fluid | Temperature (°C) | Pressure (bar) | Key Finding | Reference |
| Human Adipose Tissue | CO2 | 40 | 281 | Recoveries of 83-106% | nih.gov |
| Sediment | CO2 | Varied | Varied | Extraction efficiency depends on both temperature and pressure | chromsoc.jp |
| Soils, Sediments, Fly Ash | CO2 | Not Specified | Not Specified | EPA Method 3562 validated for PCB extraction | epa.gov |
Chromatographic Separation Sciences
Once extracted and concentrated, the sample extract, containing a mixture of compounds, is subjected to chromatographic separation to isolate this compound from other congeners and potential interferences.
Gas Chromatography (GC) is the premier technique for the separation of PCBs. The separation is performed on a high-resolution capillary column, which is a long, thin fused-silica tube with a stationary phase coated on its inner surface. chromassist.com
The choice of stationary phase is critical for resolving complex mixtures of PCB congeners. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5, TRB-5), are commonly used. chromatographyonline.comnih.gov Research has also explored novel stationary phases for improved selectivity. For example, a tetraphenyl porphyrin (TPP) stationary phase demonstrated a unique retention mechanism for PCBs, based on π-π interactions, and was able to better resolve the 2,2ʹ,5-trichlorobiphenyl and 4,4ʹ-dichlorobiphenyl pair than a standard HP-5MS column. nih.govresearchgate.net This suggests that such specialized columns could offer advantages in separating specific trichlorobiphenyl isomers like this compound. nih.gov
The GC system's operating conditions, particularly the oven temperature program, are optimized to achieve the best possible separation. A typical program starts at a lower temperature, holds for a short period, and then ramps up the temperature in stages to elute the compounds based on their boiling points and interaction with the stationary phase. chromatographyonline.comdphen1.com Following separation, the analytes are detected by a sensitive detector, most commonly an electron capture detector (ECD) or a mass spectrometer (MS), the latter providing definitive identification. elot.grvscht.cz
Multidimensional Gas Chromatography (GCxGC) for Enhanced Isomer Separation
Standard single-dimension gas chromatography (GC) often fails to completely separate the multitude of PCB congeners present in environmental samples or technical mixtures. This results in co-eluting isomers, which complicates accurate quantification. Multidimensional gas chromatography (GCxGC) is a powerful separation technique that provides a significant increase in peak capacity and resolution, making it particularly suitable for characterizing complex mixtures like PCBs. emissionsanalytics.com
In a GCxGC system, effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This two-dimensional separation allows for the resolution of compounds that would otherwise overlap. emissionsanalytics.com This enhanced separation capability is critical for differentiating structural isomers. emissionsanalytics.com The application of GCxGC coupled with detectors like an electron capture detector (GCxGC-ECD) has been utilized in the characterization of PCBs for certified reference materials, demonstrating its role in high-fidelity analytical work. iaea.org This makes it an invaluable tool for the specific analysis of this compound within a complex background of other trichlorobiphenyls and different PCB homologs.
Detection and Quantification Technologies
Following chromatographic separation, sensitive and specific detection is paramount for the accurate measurement of this compound. Several detector technologies are employed, each offering distinct advantages.
The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly halogenated molecules like PCBs. Gas chromatography with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of PCBs, as specified in regulatory methods like U.S. EPA Method 8082A. epa.govepri.com The detector offers exceptional sensitivity, allowing for the measurement of trace levels of this compound in various matrices including soil, sludge, and sediment. bsigroup.comintertekinform.com
While highly sensitive, the ECD is not highly specific. Its response is based on the electron affinity of the analyte, meaning it can be susceptible to positive bias from co-eluting, non-PCB chlorinated compounds or other electrophilic substances. epri.com Therefore, rigorous sample cleanup procedures are essential prior to GC-ECD analysis to minimize interferences and ensure data accuracy. epri.comunitar.org For confirmation of congener identity, analysis by mass spectrometry is often required. epri.com
Mass spectrometry (MS), when coupled with gas chromatography (GC-MS), provides definitive structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, the mass spectrum is characterized by the molecular ion cluster, which shows a distinctive isotopic pattern due to the presence of three chlorine atoms. nih.gov
Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by reducing chemical noise and matrix interferences. journalijar.comgcms.cz This technique operates by selecting a specific precursor ion (e.g., the molecular ion of this compound) and monitoring for a specific product ion generated through collision-induced dissociation (CID). This process, often performed in Multiple Reaction Monitoring (MRM) mode, creates a highly specific and sensitive analytical method for quantification. nih.govnih.gov For trichlorobiphenyls, a common transition involves the molecular ion (precursor) losing two chlorine atoms to form a stable fragment (product).
Table 1: GC-MS/MS Precursor-Product Ion Transition for Trichlorobiphenyls
| Homolog Group | Precursor Ion (m/z) | Product Ion (m/z) |
| Trichlorobiphenyls | 258 | 186 |
Source: Data derived from typical fragmentation patterns used in MS/MS analysis of PCBs. nih.gov
High-resolution mass spectrometry (HRMS) provides the highest level of confidence in compound identification by measuring the mass of an ion with extremely high accuracy. When coupled with GC (GC-HRMS), it can definitively identify this compound, even in the presence of interfering compounds that may have the same nominal mass. unc.edu U.S. EPA Method 1668, for example, specifies the use of HRGC/HRMS for the analysis of chlorinated biphenyl (B1667301) congeners. esslabshop.com
The ability of HRMS to determine the exact mass of a molecule allows for the calculation of its elemental composition. This distinguishes the target analyte from potential interferences with a precision that low-resolution instruments cannot achieve. Modern instruments like Orbitrap mass spectrometers can be coupled to a GC to perform full-scan, high-resolution analysis, enabling non-targeted screening and definitive qualification based on exact mass. norlab.com
Table 2: Mass Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₂H₇Cl₃ | Defines the elemental composition. nih.gov |
| Nominal Mass | 256 u | The integer mass, useful for low-resolution MS. nih.gov |
| Theoretical Exact Mass | 255.961333 Da | The calculated mass based on the most abundant isotopes, used for definitive identification in HRMS. nih.gov |
Source: Data from PubChem and established analytical principles. nih.gov
Quality Assurance and Quality Control Protocols in Congener-Specific Analysis
To ensure that analytical data for this compound is accurate, reliable, and legally defensible, strict quality assurance (QA) and quality control (QC) protocols must be implemented. epa.govunitar.org These protocols are designed to monitor and document every stage of the analytical process, from sample collection to final data reporting.
A formal quality assurance program typically includes the analysis of various QC samples in each analytical batch, such as: unitar.orgwa.gov
Method Blanks: To check for contamination in the laboratory. nih.gov
Laboratory Control Samples (LCS): To assess the accuracy of the analytical method.
Matrix Spikes/Matrix Spike Duplicates: To evaluate method performance and precision in the specific sample matrix.
Surrogate Standards: Compounds similar to the analyte, added to every sample to monitor extraction efficiency and analytical recovery. nih.govnih.gov
The foundation of accurate quantification in congener-specific analysis is the use of high-purity analytical standards and Certified Reference Materials (CRMs). aist.go.jp An analytical standard is a highly purified compound used to create a calibration curve, against which the concentration of the analyte in a sample is measured. CRMs are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate. aist.go.jp
CRMs, such as those from the National Institute of Standards and Technology (NIST) or other national metrology institutes, are used to validate the accuracy of an entire analytical method. nih.govaist.go.jp For routine analysis, commercially available analytical standards for this compound are used for instrument calibration. Leading manufacturers produce these standards under rigorous quality systems, often with ISO 17034 accreditation for reference material producers. chromspec.comaccustandard.com
Table 3: Examples of Commercially Available Standards for this compound
| Product Description | CAS Number | Supplier Example |
| 2,3,4'-Trichlorobiphenyl, Neat | 38444-85-8 | AccuStandard |
| 2',3,4-Trichlorobiphenyl, Solution in Isooctane | 38444-86-9 | AccuStandard |
Source: Information from commercial supplier catalogs. accustandard.comaccustandard.com
Application of Surrogate and Internal Standard Methodologies
In the quantitative analysis of this compound (PCB 28), the use of surrogate and internal standards is a fundamental practice to ensure the accuracy, precision, and reliability of the results. These standards are essential for correcting variations that can occur at different stages of the analytical process, from sample preparation to instrumental detection. Methodologies recommended by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and those developed in research settings consistently employ these standards to validate analytical data. cdc.govepa.govunitar.org
A surrogate standard is a compound that is chemically similar to the analyte of interest but not expected to be present in the original sample. It is added to every sample, blank, and quality control sample in a known amount before extraction. The primary role of the surrogate is to monitor the efficiency of the entire analytical procedure, including extraction, cleanup, and analysis, by tracking its recovery. Low or excessively high recovery of the surrogate can indicate matrix interference, inefficient extraction, or sample loss. epa.govunitar.org
An internal standard (IS) is a known quantity of a compound added to the sample extract immediately before instrumental analysis. epa.gov Its purpose is to correct for variations in instrument response and injection volume. Quantitative determination is achieved by comparing the response of the target analyte (this compound) to the response of the internal standard. unitar.orgepa.gov
The most robust analytical approaches, such as isotope dilution mass spectrometry (IDMS), utilize isotopically labeled analogs of the target analytes as both surrogate and internal standards. cdc.govchromservis.eu Adding a ¹³C-labeled version of this compound at the beginning of the sample preparation process allows for the most accurate correction, as it behaves nearly identically to the native compound throughout all stages. cdc.govmdpi.com
Surrogate Standard Applications
The selection of a surrogate depends on the specific analytical goal, such as determining individual PCB congeners or total Aroclor mixtures. epa.govaccustandard.com For congener-specific analysis of compounds like this compound, isotopically labeled standards are the preferred choice.
Key surrogate standards used in PCB analysis include:
¹³C₁₂-labeled PCB Congeners : These are considered the gold standard for surrogate standards in high-resolution methods. For the analysis of this compound (PCB 28), ¹³C₁₂-PCB28 is used directly to track recovery and correct for losses. mdpi.comepa.gov In a study analyzing PCBs in olive fruit, ¹³C₁₂-PCB28 was part of a surrogate solution used to calculate extraction recoveries, which ranged from 83% to 100%. mdpi.com
Tetrachloro-m-xylene : Recommended by EPA Method 8082A as a suitable surrogate for PCB congener analysis. epa.gov
Decachlorobiphenyl (PCB 209) : This congener is often used as a surrogate when analyzing for Aroclor mixtures. epa.govaccustandard.com However, if it is also a target analyte, an alternative must be used. epa.gov
Other PCB Congeners : Some methods have evaluated the use of PCB congeners that are rare in commercial mixtures and environmental samples as surrogates. A 1995 study assessed congeners like 2,2',4,4',6,6'-hexachlorobiphenyl (B1211173) (PCB 155) and 2,2',3,4,4',5,6,6'-octachlorobiphenyl (B1593596) (PCB 204) for this purpose, reporting recoveries between 72% and 82% in spiked fish tissue. osti.gov
The following table summarizes common surrogate standards employed in the analysis of PCBs, including this compound.
Table 1: Common Surrogate Standards for PCB Analysis
| Standard | IUPAC No. | Type | Typical Application | Reference |
|---|---|---|---|---|
| ¹³C₁₂-2,4,4'-Trichlorobiphenyl | PCB 28 | Isotope Labeled | Isotope dilution analysis for PCB 28 | epa.gov, mdpi.com |
| Tetrachloro-m-xylene | N/A | Non-PCB | PCB congener analysis | epa.gov, shimadzu.co.kr |
| Decachlorobiphenyl | PCB 209 | PCB Congener | Aroclor analysis; congener analysis (if not a target analyte) | accustandard.com, epa.gov |
| 2,2',4,4',6,6'-Hexachlorobiphenyl | PCB 155 | PCB Congener | Procedural recovery standard | osti.gov |
Internal Standard Applications
The use of internal standards is highly recommended for the accurate quantification of individual PCB congeners. epa.govunitar.org The internal standard is added to the final extract just prior to injection into the gas chromatograph (GC).
Key internal standards used in PCB analysis include:
Isotope-Labeled Analogs : The principle of isotope dilution involves using a known concentration of a stable isotope-labeled version of the analyte, such as ¹³C₁₂-PCB28, as the internal standard. epa.gov This is the most accurate method of quantification. chromservis.eu The Centers for Disease Control and Prevention (CDC) employs high-resolution gas chromatography/isotope-dilution high-resolution mass spectrometry (HRGC/ID-HRMS) for measuring PCBs, spiking samples with ¹³C₁₂-labeled PCB standards. cdc.gov
Extracted Internal Standard (EIS) Quantitation : When a direct labeled analog is not available for every congener, other labeled compounds can be used for quantification. epa.gov For example, EPA Method 1628 notes that some congeners are quantified by a non-analogous labeled compound, such as using ¹³C-PCB-28 to quantify PCB-18. epa.gov
Decachlorobiphenyl (PCB 209) : EPA Method 8082A recommends Decachlorobiphenyl as an internal standard for congener analysis. epa.gov It is added to each sample extract before analysis and is included in all calibration standards. epa.gov
Other Labeled or Non-Target Compounds : Various other compounds can serve as internal standards. One study used ¹³C₁₂-PCB70 as an internal standard for the analysis of multiple PCB congeners, including PCB 28. mdpi.com Other methods have used compounds like PCB 103 and PCB 198 as internal standards because they are not significantly present in the samples being analyzed. nist.gov
The following table summarizes common internal standards used in the analysis of PCBs.
Table 2: Common Internal Standards for PCB Analysis
| Standard | IUPAC No. | Type | Typical Application | Reference |
|---|---|---|---|---|
| ¹³C₁₂-2,4,4'-Trichlorobiphenyl | PCB 28 | Isotope Labeled | Isotope dilution quantification of PCB 28 | epa.gov |
| ¹³C₁₂-PCB70 | PCB 70 | Isotope Labeled | Internal standard for various PCB congeners | mdpi.com |
| Decachlorobiphenyl | PCB 209 | PCB Congener | Internal standard for congener analysis | epa.gov, shimadzu.co.kr |
| PCB 103 | PCB 103 | PCB Congener | Internal standard for congener analysis | nist.gov |
| PCB 198 | PCB 198 | PCB Congener | Internal standard for congener analysis | nist.gov |
Research Findings and Method Performance
Method validation studies provide crucial data on the performance of these standards. For instance, EPA Method 1628, which uses a suite of labeled compounds, suggests interim acceptance limits for matrix spike recoveries of 25–150%. epa.gov In the analysis of human serum, the CDC evaluates data validity based on criteria that include the relative retention time ratio of the native to the isotopically labeled analyte being within 3 parts-per-thousand compared to a standard, and the analyte recovery being between 10% and 120%. cdc.gov The use of certified unlabeled and labeled standards is critical for achieving high accuracy and precision in quantitative analysis. chromservis.eu
Computational and Theoretical Investigations of 2,3,4 Trichlorobiphenyl Behavior
Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of a molecule with its physicochemical properties. These models are particularly valuable for estimating environmental parameters for compounds where experimental data is scarce.
Prediction of Environmental Partitioning Coefficients (e.g., KOW, KOC, HLC)
Environmental partitioning coefficients are crucial for predicting how a chemical will distribute itself in the environment. Key coefficients for 2,3,4-trichlorobiphenyl (B164850) have been estimated using QSPR and other computational methods.
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and its potential for bioaccumulation. A higher log Kow value indicates a greater tendency to partition into fatty tissues. For this compound, a predicted XlogP3 value, a computational estimation of log Kow, is 5.9. uni.lu
The organic carbon-normalized soil sorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment organic matter. A high Koc value suggests the compound will be largely immobile in soil. For this compound (PCB 21), a high Koc value of 542 has been reported, which predicts that adsorption to suspended matter is a significant mechanism for its removal from water. mase.gov.it
The Henry's Law Constant (HLC) describes the partitioning of a chemical between air and water, which is essential for assessing its potential for atmospheric transport. Several values for this compound have been determined through QSPR and other methods. henrys-law.orghenrys-law.org
Table 1: Predicted and Estimated Environmental Partitioning Coefficients for this compound
| Parameter | Value/Range | Method | Reference(s) |
|---|---|---|---|
| Log Kow (XlogP3) | 5.9 | Predicted | uni.lu |
| Koc (L/kg) | 542 | - | mase.gov.it |
| Henry's Law Constant (HLC) (mol/m³Pa at 298.15 K) | 4.3 x 10⁻³ - 7.9 x 10⁻² | Varied/QSPR | henrys-law.org |
Note: The values presented are computationally derived or estimated and may vary between different models and studies.
Estimation of Degradation Rate Constants and Environmental Half-Lives
QSPR models can also be used to estimate how quickly a chemical will degrade in different environmental compartments. For instance, the atmospheric half-life of this compound due to reaction with hydroxyl radicals has been estimated. One study suggests a rapid degradation in air with an estimated half-life of 2.7 hours. mase.gov.it However, other estimations for trichlorobiphenyls suggest atmospheric half-lives can range from 2 to 24.5 days, indicating that persistence can vary based on specific conditions and the congener .
Quantum Chemical Calculations for Molecular Reactivity and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These methods help to understand the fundamental principles governing a molecule's behavior and degradation potential.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them, are important descriptors. researchgate.net The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
Computational Studies of Reaction Mechanisms for Degradation Pathways
Computational chemistry is instrumental in elucidating the complex reaction mechanisms involved in the degradation of PCBs. While specific studies detailing the degradation pathways of this compound are limited, research on similar congeners provides valuable insights.
For example, computational studies on the degradation of other trichlorobiphenyls, like 2,4,4'-trichlorobiphenyl, have investigated their atmospheric oxidation initiated by hydroxyl (OH) radicals. Such studies suggest that the degradation process often begins with the addition of an OH radical to the biphenyl (B1667301) rings. epa.gov Research on the dechlorination of PCBs using bimetallic systems, such as magnesium and palladium, has suggested potential mechanistic pathways that involve the rate-limiting step of removing a chlorine atom by a hydrogen species. epa.gov Furthermore, reactive molecular dynamics simulations on other PCBs, like 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), have been used to explore decomposition under high temperature and pressure, revealing multistep radical mechanisms validated by DFT calculations. henrys-law.org These computational approaches help to understand the fundamental chemical reactions that govern how these persistent pollutants break down. henrys-law.org
Molecular Dynamics Simulations for Interfacial Behavior and Environmental Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to investigate the behavior of compounds at interfaces, such as between water and soil or water and biological membranes, providing insights into their environmental transport and fate.
Specific MD simulation studies focusing exclusively on this compound are not prominent in the available literature. However, MD simulations have been effectively used to study the behavior of other PCB congeners and related compounds. For instance, simulations have been conducted to understand the adsorption of PCBs onto clay mineral surfaces, a key process affecting their mobility in soil and sediment. acs.org These studies have revealed that the hydrophobic nature of the interlayer regions of clays, which is influenced by the type of exchangeable cations and hydration status, plays a crucial role in the strong sorption of planar PCBs. acs.org
Additionally, MD simulations have been employed to investigate the interactions between hydroxylated PCB metabolites and biological receptors, providing insights into their binding mechanisms and potential toxicity. researchgate.net Reactive MD simulations have also been used to model the thermal and pressure-induced decomposition of PCBs, helping to understand their breakdown under various conditions. henrys-law.org These studies showcase the power of MD simulations to provide a molecular-level understanding of the complex environmental interactions of PCBs, even though specific data for this compound is limited.
Emerging Research Directions and Future Perspectives for 2,3,4 Trichlorobiphenyl Studies
Development of Innovative Remediation Technologies for Contaminated Sites
The remediation of sites contaminated with PCBs, including 2,3,4-trichlorobiphenyl (B164850), is a significant environmental challenge. Research is increasingly focused on developing innovative technologies that are more efficient and environmentally friendly than traditional methods. A key area of advancement is the use of nanoscale zero-valent iron (nZVI). Studies have demonstrated that palladized nanoscale zero-valent iron (nZVI/Pd) can rapidly dechlorinate this compound (PCB-21). nih.govfrontiersin.org The degradation rate was found to be three orders of magnitude faster with nZVI/Pd compared to unpalladized nZVI. frontiersin.org The primary transformation product identified in these reactions is 2,3-dichlorobiphenyl (B103536) (PCB-5), indicating a preferential removal of the para-chlorine. nih.gov
Another promising approach is the integration of multiple technologies. For instance, combining thermal desorption with nZVI has been shown to enhance the removal of trichlorobiphenyls from contaminated soil at high temperatures. frontiersin.org Similarly, anaerobic composting of PCB-contaminated soil, when enhanced with nanoscale ZVI, has shown increased dechlorination efficiency. nih.gov The addition of ZVI in these composting systems appears to stimulate microorganisms and create a more favorable environment for reductive dechlorination. nih.gov
Other innovative strategies being explored for general PCB remediation include phytoremediation, where plants and their associated microbes are used to degrade or sequester contaminants. frontiersin.org While not always specific to a single congener, research on plants like Cucurbitaceae and various grasses shows potential for reducing concentrations of lower-chlorinated PCBs. frontiersin.org
Table 1: Innovative Remediation Technologies for Trichlorobiphenyls
| Technology | Mechanism | Key Findings Related to Trichlorobiphenyls | Source |
|---|---|---|---|
| Palladized Nanoscale Zero-Valent Iron (nZVI/Pd) | Reductive Dechlorination | Rapidly dechlorinates this compound (PCB-21), primarily forming 2,3-dichlorobiphenyl (PCB-5). The rate is significantly faster than with nZVI alone. | nih.govfrontiersin.org |
| Thermal Desorption with nZVI | Thermal Treatment & Chemical Reduction | At 600°C, the addition of nZVI increased the removal of trichlorobiphenyl (TrCB) and tetrachlorobiphenyl (TeCB) to over 98%. | frontiersin.org |
| Anaerobic Composting with nZVI | Enhanced Bioremediation & Chemical Reduction | Adding nanoscale ZVI to in-vessel anaerobic composting enhanced PCB dechlorination by 34% over 140 days by stimulating microorganisms. | nih.gov |
| Phytoremediation | Rhizodegradation & Plant Metabolism | Plant species like Rosa spp. and Cucurbitaceae have demonstrated the ability to metabolize or reduce concentrations of various di-, tri-, and tetrachlorobiphenyl congeners. | frontiersin.org |
Integration of Omics Technologies in Bioremediation Research (e.g., Metagenomics, Metatranscriptomics)
Understanding the microbial processes that drive the bioremediation of PCBs is crucial for developing effective strategies. The integration of "omics" technologies—genomics, metagenomics, proteomics, and metabolomics—is revolutionizing this field. nih.gov These approaches provide a system-level view of the metabolic pathways, genetic regulation, and functional potential of microbial communities involved in degrading compounds like this compound.
Metagenomics allows researchers to analyze the complete genetic material recovered from an environmental sample, bypassing the need to culture individual microbes in a lab. nih.govresearchgate.net This is critical because many pollutant-degrading microbes are considered "unculturable". nih.gov By using metagenomics, scientists can identify novel genes and entire metabolic pathways for PCB degradation. nih.gov For example, genome-resolved metagenomics has been used to reconstruct the genomes of key anaerobic bacteria like Dehalococcoides from contaminated sediments, revealing their interactions with other microbes that support their dechlorinating activity. uiowa.edu
Metatranscriptomics and proteomics provide a snapshot of gene expression and protein activity at a specific time. Proteomics, the large-scale study of proteins, can identify the specific enzymes that are upregulated in the presence of PCBs, such as dioxygenases, dehydrogenases, and hydrolases, which are key players in the biphenyl (B1667301) degradation pathway. plos.orgjmb.or.kr This helps confirm the functional roles of genes identified through genomics and can reveal how microorganisms respond to the stress of contamination. plos.org Metabolomics, the study of small molecule metabolites, helps to map the complete degradation pathway, identifying intermediate products and ensuring the process does not lead to the accumulation of other toxic compounds. jmb.or.kr
Table 2: Applications of Omics Technologies in PCB Bioremediation Research
| Omics Technology | Application/Purpose | Example Finding/Use Case | Source |
|---|---|---|---|
| Metagenomics | Identifies the complete genetic potential of a microbial community, including unculturable species. | Reconstructed genomes of PCB-dechlorinating bacteria from sediments to understand their metabolic needs and microbial dependencies. | nih.govuiowa.edu |
| Metatranscriptomics | Reveals which genes are actively being expressed by a microbial community under specific conditions. | Identified that genes for producing hydrogen were expressed at the same time as dechlorination genes, suggesting a synergistic relationship. | uiowa.edu |
| Proteomics | Analyzes the entire set of proteins produced by an organism or community to understand functional activity. | Identified the upregulation of specific enzymes (e.g., dioxygenases, ABC transporters) in cyanobacteria exposed to PCBs. | plos.org |
| Metabolomics | Identifies and quantifies the complete set of small-molecule metabolites in a biological sample. | Mapped the degradation pathway of aromatic compounds by identifying ring-cleavage products and their entry into the TCA cycle. | jmb.or.kr |
Advanced Environmental Monitoring Networks and Data Analytics for Global Distribution Tracking
To effectively manage the risks associated with this compound, it is essential to monitor its presence and movement in the environment. Advanced analytical techniques and data management strategies are improving the ability to track PCB congeners with greater sensitivity and accuracy. Congener-specific analysis is now favored over older methods that measured total PCBs as commercial mixtures (Aroclors), as it provides a more accurate assessment of environmental weathering and toxicity. epa.gov
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods like EPA Method 1668, allows for the precise quantification of individual congeners, including trichlorobiphenyls, at very low detection limits in various matrices like water, soil, and tissue. cdc.gov Newer developments include the use of gas chromatography-tandem mass spectrometry (GC-MS/MS), which offers high sensitivity and selectivity, making it easier to detect target compounds in complex environmental samples. andwinpcb.com
Interdisciplinary Research on Long-Term Environmental Dynamics of PCB Congeners
Understanding the long-term fate of this compound in the environment requires a multifaceted, interdisciplinary approach. fiveable.meacs.org This research integrates knowledge from environmental chemistry, toxicology, ecology, and data science to build a comprehensive picture of how this congener behaves over time. fiveable.menumberanalytics.com
The environmental dynamics of a PCB congener are governed by a combination of physical, chemical, and biological processes. oup.com Environmental chemists study its partitioning between air, water, soil, and sediment, which is influenced by its physicochemical properties and environmental conditions. acs.orgwho.int The half-life of PCBs can range from months to years, with adsorption to soil and sediment being a key factor in their persistence. who.int
Toxicologists and microbiologists investigate biotransformation and biodegradation. While persistent, PCBs are not inert. Aerobic and anaerobic microbes can degrade them, typically by removing chlorine atoms (dechlorination) or breaking the biphenyl rings. frontiersin.orgepa.gov Anaerobic bacteria, for instance, tend to remove meta and para chlorines, which is relevant for the dechlorination of this compound. epa.govclu-in.org Furthermore, organisms can metabolize PCBs into other compounds, such as hydroxylated PCBs (OH-PCBs), which have their own toxicological profiles. nih.gov
Integrating these different fields into comprehensive fate and transport models allows scientists to predict the long-term behavior of specific congeners, assess the risk to ecosystems and human health, and inform regulatory decisions. oup.com
Chemoenzymatic and Stereoselective Synthesis of Specific PCB Congeners for Research Reference
Toxicological and environmental research on specific PCB congeners like 2,3,4-trichlorobhenyl requires access to pure, individual compounds. Commercial PCBs were sold as complex mixtures, making it difficult to study the effects of a single congener. wikipedia.org Therefore, the targeted synthesis of individual congeners is crucial for creating analytical standards and for conducting controlled experiments. grantome.com
Modern organic synthesis provides several routes to produce specific PCB congeners. The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide, is a highly effective method for creating the biphenyl structure with a specific chlorination pattern. nih.gov Modified Suzuki coupling procedures have been developed to improve yields and use less air-sensitive catalysts, making the synthesis of various PCB congeners more efficient. nih.gov
The concept of chemoenzymatic synthesis, which combines chemical steps with highly selective enzyme-catalyzed reactions, represents a promising future direction. rsc.org While not yet widely applied to PCB synthesis, this approach could offer greener and more efficient routes to specific congeners by leveraging the precision of enzymes. researchgate.netresearchgate.net
For some PCB congeners, stereoselectivity is a critical consideration. Nineteen PCB congeners are chiral, meaning they exist as non-superimposable mirror images called atropisomers. mdpi.com These atropisomers can have different toxicological properties and can be metabolized differently by enzymes like cytochrome P450s. nih.govresearchgate.netacs.org While this compound is not chiral, the study of stereoselective biotransformation in other congeners highlights the specificity of biological systems. The ability to perform stereoselective synthesis to produce a single atropisomer is therefore highly valuable for accurately assessing the biological effects of chiral PCBs.
Table 3: Methods for Synthesis of Specific PCB Congeners for Research
| Synthesis Method | Description | Advantages/Relevance | Source |
|---|---|---|---|
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between a benzene (B151609) boronic acid and a bromochlorobenzene. | Offers high selectivity and good yields for creating specific, non-symmetrical PCB congeners. Modified procedures use more stable catalysts. | nih.gov |
| Chemoenzymatic Synthesis | A multi-step synthesis that combines traditional chemical reactions with highly selective enzyme-catalyzed transformations. | Enables more sustainable and efficient synthesis under mild conditions. A promising future direction for producing complex molecules. | rsc.org |
| Stereoselective Synthesis | A synthesis designed to produce a specific stereoisomer (e.g., a single atropisomer of a chiral PCB). | Crucial for accurately studying the toxicology and environmental fate of chiral PCBs, as different atropisomers can have different biological effects. | nih.govresearchgate.net |
Q & A
Q. What are the key physicochemical properties of 2,3,4-Trichlorobiphenyl, and how do they influence experimental design?
- Methodological Answer : Key properties include a molecular weight of 257.54 g/mol, melting point of 102°C, and a logP value indicative of high hydrophobicity . These properties dictate its solubility in organic solvents (e.g., iso-octane) and persistence in lipid-rich matrices. For environmental sampling, use isotope-labeled analogs (e.g., deuterated this compound-d₅) to correct for matrix effects during GC-MS analysis . Standard solutions (100 µg/mL in iso-octane) are recommended for calibration .
Q. How is this compound quantified in environmental samples, and what quality controls are essential?
- Methodological Answer : Quantification relies on gas chromatography with electron capture detection (GC-ECD) or high-resolution mass spectrometry (HRMS). Use certified reference materials (CRMs) such as PCB 21 (CAS 55702-46-0) to validate accuracy . Include blanks, duplicates, and matrix spikes to monitor cross-contamination and recovery rates. CRMs stored at ambient conditions (>5°C) ensure stability .
Q. What is the toxic equivalency factor (TEF) framework, and how does this compound fit into it?
- Methodological Answer : The TEF approach estimates toxicity relative to 2,3,7,8-TCDD. While this compound is not a coplanar PCB, its mono-ortho-substituted analogs may exhibit weak Ah-receptor agonism. However, its TEF is not formally assigned due to limited dioxin-like activity . For risk assessment, prioritize congener-specific analysis over TEF assumptions, as non-additive interactions in mixtures can overestimate toxicity .
Advanced Research Questions
Q. How do conflicting data on this compound’s toxicity arise, and how can they be resolved?
Q. What role does chlorination pattern (ortho vs. para) play in this compound’s environmental behavior and toxicity?
- Methodological Answer : The 2,3,4-substitution reduces coplanarity, limiting Ah-receptor binding but increasing bioaccumulation potential due to hydrophobicity . Compared to 2,4,6-Trichlorobiphenyl, the 2,3,4-isomer shows slower aerobic biodegradation in soil, requiring specialized microbial consortia for bioremediation studies . Use QSAR models to predict degradation pathways based on substituent positions .
Q. How can researchers address challenges in synthesizing high-purity this compound for mechanistic studies?
- Methodological Answer : Synthesis via Ullmann coupling of 2,3,4-trichlorobenzene with iodobenzene yields ~80% purity. Purify using preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 85:15). Confirm purity (>98%) via NMR (¹H and ¹³C) and compare with CRMs . For isotopic labeling, substitute hydrogen with deuterium at specific positions (e.g., 2’,3,4-Trichlorobiphenyl-d₄) to track metabolic pathways .
Q. What advanced techniques are recommended for studying this compound’s interaction with estrogen receptors?
- Methodological Answer : Use competitive binding assays with rainbow trout estrogen receptors (rtERα) to assess affinity. A metabolite, 4-hydroxy-2',4',6'-trichlorobiphenyl, binds rtERα with IC₅₀ values comparable to estradiol . Combine in vitro reporter gene assays (e.g., ER-CALUX) with in vivo vitellogenin induction studies in zebrafish to evaluate endocrine disruption .
Data and Reference Material Guidelines
Q. How should researchers validate this compound data against certified standards?
- Methodological Answer : Cross-validate using CRMs from ISO 17034-accredited producers (e.g., CWLT600372 or C-021N) . For interlaboratory consistency, participate in proficiency testing programs (e.g., QUASIMEME) and report uncertainties as per ISO/IEC 17025. Ensure compliance with regulatory frameworks (e.g., EU POPs Regulation) for environmental monitoring .
Q. What are the limitations of using deuterated analogs in PCB analysis?
- Methodological Answer : While this compound-d₅ improves quantification accuracy, deuterium exchange during extraction or chromatography can alter retention times. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
